Methyl lucidenate A

CAS No.:

Cat. No.: VC16687638

Molecular Formula: C28H40O6

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H40O6 |

|---|---|

| Molecular Weight | 472.6 g/mol |

| IUPAC Name | methyl (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

| Standard InChI | InChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1 |

| Standard InChI Key | AVSUQFFHBSVWRI-NZXXOGSYSA-N |

| Isomeric SMILES | C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

| Canonical SMILES | CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Introduction

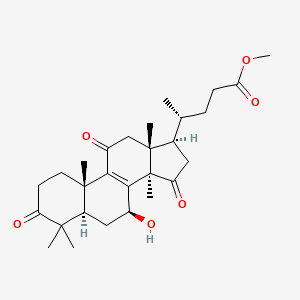

Chemical Identity and Structural Features of Methyl Lucidenate A

Molecular Composition and Physicochemical Properties

Methyl lucidenate A is a tetracyclic triterpenoid with the molecular formula C₂₈H₄₀O₆ and a molecular weight of 472.61 g/mol . Its structure comprises a lanostane-type skeleton modified with a methyl ester group at the C-26 position, a hallmark of lucidenic acid derivatives (Figure 1) . The compound is typically isolated as a white crystalline powder, though its exact melting point and solubility profile remain undocumented in publicly available literature .

Table 1: Physicochemical Properties of Methyl Lucidenate A

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₀O₆ |

| Molecular Weight | 472.61 g/mol |

| CAS Number | 105742-79-8 |

| Solubility | Soluble in DMSO, methanol |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Structural Elucidation and Spectral Data

The structure of methyl lucidenate A was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral features include:

-

¹H NMR: Signals at δ 5.28 ppm (olefinic H-7), δ 3.67 ppm (methoxy group), and δ 1.21 ppm (geminal dimethyl groups) .

-

¹³C NMR: Carbonyl resonance at δ 177.5 ppm (C-26 ester), with additional peaks corresponding to oxygenated carbons (C-3, C-7, C-15) .

-

MS: A molecular ion peak at m/z 472.61 [M+H]⁺, consistent with the molecular formula .

Biosynthesis and Extraction Methodologies

Natural Sources and Biosynthetic Pathways

Methyl lucidenate A is predominantly extracted from the fruiting bodies of Ganoderma lucidum, though trace amounts occur in mycelial cultures . Biosynthetically, it originates from the mevalonate pathway, where oxidosqualene cyclases catalyze the formation of the lanostane backbone. Subsequent oxidations and methylations yield lucidenic acid A, which is esterified to form methyl lucidenate A .

Extraction and Purification Techniques

The compound is typically isolated using a multi-step chromatographic approach:

-

Methanol Extraction: Dried G. lucidum powder is refluxed in methanol to obtain a crude extract .

-

Fractionation: Medium-pressure silica gel chromatography separates triterpenoid-rich fractions .

-

Methylation: Lucidenic acid A is treated with diazomethane to yield the methyl ester derivative .

-

Final Purification: Preparative HPLC with a C18 column (acetonitrile-water gradient) achieves >95% purity .

Table 2: Optimized Chromatographic Conditions for Purification

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile:H₂O (75:25 → 90:10) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm |

Biological Activities and Mechanistic Insights

Antiviral Activity

Methyl lucidenate A exhibits potent inhibition of Epstein-Barr virus (EBV) activation in Raji cells, with 96–100% suppression of EBV early antigen (EBV-EA) induction at a 1:1000 molar ratio relative to TPA (12-O-tetradecanoylphorbol-13-acetate) . This activity is attributed to its interference with NF-κB signaling, a critical pathway for viral latency disruption .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated human macrophages, methyl lucidenate A reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 40–50% at 10 µM, though it is less potent than ganoderic acid DM (80% reduction) . Mechanistic studies suggest inhibition of COX-2 and iNOS expression via suppression of MAPK phosphorylation .

Cytotoxic and Antiproliferative Actions

While methyl lucidenate A demonstrates moderate cytotoxicity against Hep G2 and P-388 tumor cells (IC₅₀ = 28–35 µM), its parent compound, lucidenic acid A, shows greater potency (IC₅₀ = 12–18 µM) . This disparity highlights the importance of free carboxylic acid groups for antitumor activity .

Table 3: Comparative Bioactivity of Methyl Lucidenate A and Analogues

| Compound | EBV-EA Inhibition (%) | TNF-α Reduction (%) | IC₅₀ (Hep G2, µM) |

|---|---|---|---|

| Methyl lucidenate A | 97 ± 2.1 | 45 ± 3.8 | 32.5 ± 1.4 |

| Ganoderic acid DM | 100 ± 0.0 | 81 ± 2.5 | 8.2 ± 0.7 |

| Lucidenic acid A | 99 ± 1.5 | 62 ± 4.1 | 14.3 ± 1.1 |

Challenges and Future Directions

Bioavailability Optimization

The compound’s poor aqueous solubility and rapid hepatic metabolism limit its in vivo efficacy. Nanoformulations (e.g., liposomes, polymeric nanoparticles) are under investigation to enhance bioavailability .

Synthetic Biology Approaches

Heterologous production in Saccharomyces cerevisiae via metabolic engineering could circumvent the low natural abundance of methyl lucidenate A (0.002–0.005% dry weight of G. lucidum) .

Target Identification

CRISPR-Cas9 screening and proteomic studies are needed to identify precise molecular targets beyond broad pathway inhibition (e.g., NF-κB, MAPK) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume